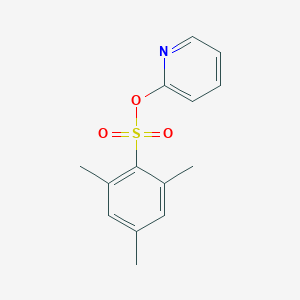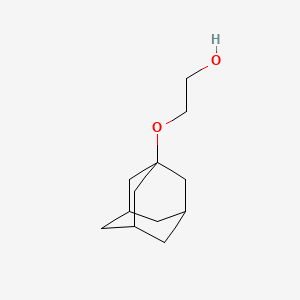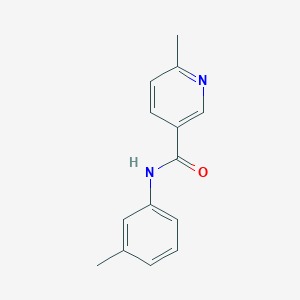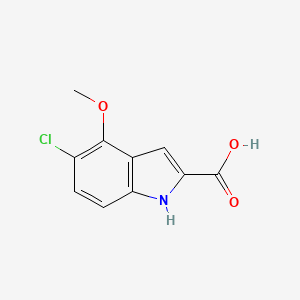
Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate, also known as PTMBS, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. PTMBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.4 g/mol.
Mécanisme D'action
The mechanism of action of Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the pyridine ring and the sulfonate group. It has also been shown to form stable complexes with metal ions, which have applications in catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to be non-toxic and non-carcinogenic. It has also been shown to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate has several advantages for use in lab experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents. However, the limitations of this compound include its limited solubility in water and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the use of Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate in scientific research. One potential direction is the synthesis of novel pyridine derivatives with improved biological activities. Another direction is the development of new fluorescent dyes with enhanced properties. This compound can also be used in the synthesis of metal-organic frameworks, which have applications in catalysis and gas storage. Additionally, this compound can be used in the synthesis of polymers with unique properties.
Conclusion:
In conclusion, this compound is a versatile reagent that has diverse applications in scientific research. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. This compound has been extensively used in the synthesis of various compounds, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate involves the reaction between 2,4,6-trimethylbenzenesulfonyl chloride and pyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by recrystallization in a suitable solvent.
Applications De Recherche Scientifique
Pyridin-2-yl 2,4,6-trimethylbenzenesulfonate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It has been used as a starting material for the synthesis of pyridine derivatives, which have shown promising biological activities such as anticancer, antifungal, and antiviral properties. This compound has also been used in the synthesis of fluorescent dyes, which have applications in imaging and sensing.
Propriétés
IUPAC Name |
pyridin-2-yl 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-8-11(2)14(12(3)9-10)19(16,17)18-13-6-4-5-7-15-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSNMIYLIOICLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide](/img/structure/B7479572.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)



![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)


![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B7479638.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)